Competitive Active-Site Binding Confirmed by Lineweaver-Burk Kinetics
RWJ-60475 is a competitive inhibitor of CD45 with respect to phosphopeptide substrate, as demonstrated by Lineweaver-Burk analysis in the original SAR study [1]. In contrast, the allosteric CD45 inhibitors 210 and 211 reported by Perron et al. (2014) display non-competitive kinetics and bind to a predicted allosteric pocket remote from the catalytic site [2]. While RWJ-60475 and the allosteric series both inhibit CD45, their distinct mechanisms of action produce different effects on T‑cell receptor signaling and inflammation in vivo [2]. No commercially available competitive CD45 inhibitor combines hydrolytic stability with a defined selectivity window in the same molecule.
| Evidence Dimension | Mode of CD45 inhibition |
|---|---|
| Target Compound Data | Competitive (active-site directed); Lineweaver-Burk linear intersection on y‑axis |
| Comparator Or Baseline | Allosteric inhibitors 210/211: Non-competitive; Lineweaver-Burk intersection left of y‑axis |
| Quantified Difference | Qualitative mechanistic distinction (competitive vs non‑competitive) |
| Conditions | CD45 phosphatase assay using pp60‑Src phosphopeptide substrate; 10 min pre‑incubation, 20 min reaction; Biomol Green detection at 620 nm [2] |
Why This Matters
Competitive active-site inhibitors are preferred for experiments where phosphotyrosine displacement is the desired pharmacological readout, whereas allosteric modulators can introduce confounding conformational effects.
- [1] Beers SA, Malloy EA, Wu W, Wachter MP, Gunnia U, Cavender D, Harris C, Davis J, Brosius R, Pellegrino-Gensey JL, Siekierka J. Nitroarylhydroxymethylphosphonic acids as inhibitors of CD45. Bioorg Med Chem. 1997;5(12):2203-2211. doi:10.1016/S0968-0896(97)00174-0 View Source
- [2] Perron MD, Chowdhury S, Aubry I, Purisima E, Tremblay ML, Saragovi HU. Allosteric Noncompetitive Small Molecule Selective Inhibitors of CD45 Tyrosine Phosphatase Suppress T-Cell Receptor Signals and Inflammation In Vivo. Mol Pharmacol. 2014;85(4):553-563. doi:10.1124/mol.113.089847 View Source
